tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate
Overview
Description
tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate: It is a carbamate derivative of tetrahydrothiophene, a heterocyclic compound containing sulfur and carbon atoms. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate typically involves the reaction of tetrahydrothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Carbamate derivatives with different nucleophiles.
Scientific Research Applications
Chemistry: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and carbamate derivatives.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions due to its ability to form stable carbamate linkages with amino acids.
Medicine: The compound has potential therapeutic applications, including the development of drugs targeting specific enzymes or receptors. Its carbamate group can act as a protecting group for amines in drug synthesis.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways, depending on the specific target and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in organic synthesis and as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another carbamate derivative with similar applications in organic synthesis.
Benzyl carbamate: Used in the synthesis of pharmaceuticals and as a protecting group for amines.
Uniqueness: tert-Butyl (2-oxotetrahydrothiophen-3-yl)carbamate is unique due to its tetrahydrothiophene ring, which imparts distinct chemical properties and reactivity compared to other carbamate derivatives. This uniqueness makes it valuable in specific synthetic and research applications where the presence of a sulfur-containing heterocycle is advantageous .
Properties
IUPAC Name |
tert-butyl N-(2-oxothiolan-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-9(2,3)13-8(12)10-6-4-5-14-7(6)11/h6H,4-5H2,1-3H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUYHRLEDLSFSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCSC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564759 | |
Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130288-32-3 | |
Record name | tert-Butyl (2-oxothiolan-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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